5-Sulfamoyl-1H-indazole-3-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 5-Sulfamoyl-1H-indazole-3-carboxylic acid involves several steps. One common method includes the reaction of 1H-indazole-3-carboxylic acid with sulfamoyl chloride under basic conditions . The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
5-Sulfamoyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
5-Sulfamoyl-1H-indazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: This compound is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting cancer and microbial infections.
Biological Studies: It serves as a probe in biological assays to study enzyme inhibition and receptor binding.
Industrial Applications: In the chemical industry, it is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Sulfamoyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . Additionally, the indazole ring can interact with hydrophobic pockets in receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
5-Sulfamoyl-1H-indazole-3-carboxylic acid can be compared with other indazole derivatives, such as:
1H-indazole-3-carboxylic acid: Lacks the sulfonamide group, resulting in different biological activities and chemical reactivity.
5-Chloro-1H-indazole-3-carboxylic acid: Contains a chlorine atom instead of a sulfonamide group, leading to variations in its chemical properties and applications.
These comparisons highlight the unique features of this compound, particularly its sulfonamide group, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H7N3O4S |
---|---|
Molecular Weight |
241.23 g/mol |
IUPAC Name |
5-sulfamoyl-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C8H7N3O4S/c9-16(14,15)4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13)(H2,9,14,15) |
InChI Key |
VLXOVQLYZQNSMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C(=NN2)C(=O)O |
Origin of Product |
United States |
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